Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
Description
Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylate ester group
Properties
Molecular Formula |
C12H13Cl2NO2 |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H13Cl2NO2/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14/h2-4,9-10,15H,5-6H2,1H3 |
InChI Key |
BBVVELLWWNRSNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrolidine and subsequent esterification. One common method includes the following steps:
Condensation Reaction: 2,4-dichlorobenzaldehyde reacts with pyrrolidine in the presence of a suitable catalyst to form an intermediate.
Esterification: The intermediate is then esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and potential applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H15Cl2NO2
- Molecular Weight : 288.17 g/mol
- IUPAC Name : this compound
- CAS Number : 1001179-48-1
The compound features a pyrrolidine ring substituted with a dichlorophenyl group, which is known to influence its lipophilicity and interaction with various biological targets.
The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets in the body. These interactions may involve binding to enzymes or receptors, modulating their activity, and leading to therapeutic effects. The exact pathways remain under investigation, but several studies have highlighted its potential in various pharmacological contexts.
Biological Activities
-
Anticancer Activity :
- Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, methyl derivatives have shown efficacy against A549 human lung cancer cells, reducing cell viability significantly (up to 67.4%) compared to control treatments .
- The presence of the dichlorophenyl substituent enhances the anticancer activity by altering the compound's interaction profile with cellular targets.
-
Antimicrobial Properties :
- Compounds similar to this compound have been evaluated for their antimicrobial activities against Gram-positive bacteria. Some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus .
- The structure-activity relationship indicates that modifications on the pyrrolidine ring can lead to enhanced antimicrobial properties.
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
In a study published in MDPI, various derivatives of pyrrolidine were tested for their anticancer efficacy against A549 cells. The study found that specific substitutions on the pyrrolidine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Activity
A screening assay involving multiple pyrrolidine derivatives revealed that some compounds exhibited potent antibacterial activity against multidrug-resistant strains. The most effective compounds had MIC values comparable to established antibiotics .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
